alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z,Z)-9,12-octadecadienoate
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Overview
Description
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z,Z)-9,12-octadecadienoate is a complex organic compound that belongs to the class of glycosides It is composed of glucose and fructose units linked to a fatty acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z,Z)-9,12-octadecadienoate typically involves the enzymatic or chemical glycosylation of glucose and fructose with a fatty acid ester. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the glycosidic bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale enzymatic processes where enzymes like glycosyltransferases are used to catalyze the reaction. These processes are optimized for high yield and purity, often involving multiple purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z,Z)-9,12-octadecadienoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or aldehydes.
Reduction: This can result in the formation of alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z,Z)-9,12-octadecadienoate has numerous scientific research applications:
Chemistry: It is used as a model compound to study glycosidic bond formation and hydrolysis.
Biology: It serves as a substrate in enzymatic studies to understand carbohydrate metabolism.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of bio-based surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z,Z)-9,12-octadecadienoate involves its interaction with specific enzymes and receptors in biological systems. The molecular targets include glycosidases and transport proteins that facilitate its uptake and metabolism. The pathways involved are primarily related to carbohydrate metabolism and lipid biosynthesis.
Comparison with Similar Compounds
Similar Compounds
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl: Similar in structure but lacks the fatty acid chain.
Beta-D-fructofuranosyl alpha-D-Glucopyranoside: Similar glycosidic linkage but different stereochemistry.
Uniqueness
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z,Z)-9,12-octadecadienoate is unique due to its combination of a glycosidic bond with a polyunsaturated fatty acid chain. This unique structure imparts specific physical and chemical properties that are not found in other similar compounds, making it valuable for specialized applications.
Properties
CAS No. |
56449-51-5 |
---|---|
Molecular Formula |
C30H52O12 |
Molecular Weight |
604.7 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C30H52O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(34)42-30(28(39)26(37)24(35)21(18-31)41-30)29(20-33)27(38)25(36)22(19-32)40-29/h6-7,9-10,21-22,24-28,31-33,35-39H,2-5,8,11-20H2,1H3/b7-6-,10-9-/t21-,22-,24-,25-,26+,27+,28-,29+,30+/m1/s1 |
InChI Key |
PACMATUKLHXEAV-ZGVOVRGBSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO |
Origin of Product |
United States |
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